Product packaging for MK-7246(Cat. No.:CAS No. 1218918-62-7)

MK-7246

Cat. No.: B609100
CAS No.: 1218918-62-7
M. Wt: 416.5 g/mol
InChI Key: JTCAGRAKUAAYDY-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of CRTH2/GPR44 Antagonists in Inflammatory and Metabolic Research

CRTH2/GPR44 is a transmembrane G protein-coupled receptor that binds to prostaglandin (B15479496) D₂ (PGD₂), a lipid mediator involved in inflammation and other biological effects. Activation of CRTH2 by PGD₂ can lead to a decrease in intracellular cAMP levels via the Gi pathway and also induce G protein-independent, arrestin-mediated cellular responses. plos.org This activation is known to promote the chemotaxis and activation of various inflammatory cells, including eosinophils, basophils, T-helper type 2 (Th2) cells, macrophages, and neutrophils, which are central to the inflammatory response in allergic diseases. plos.orgmedchemexpress.com

Given its role in mediating inflammatory processes, CRTH2 has become a target of interest for the treatment of inflammatory conditions such as asthma, allergic rhinitis, and atopic dermatitis. plos.org Antagonism of PGD₂ binding to CRTH2 is considered a potential strategy to mitigate the symptoms of Th2-type inflammatory diseases. plos.org

Beyond its established role in inflammation, GPR44 has also emerged in metabolic research, particularly in the context of diabetes. GPR44 is highly expressed in the beta cells of the pancreas, which are responsible for insulin (B600854) production. diva-portal.orgmdpi.commdpi.com This specific expression pattern has led to investigations into the potential role of the PGD₂-GPR44 axis in beta-cell function and its implications for diabetes pathogenesis. diva-portal.orgplos.org

Historical Overview of MK-7246 Discovery and Initial Characterization

This compound was developed by Merck researchers as a potent and selective CRTH2 antagonist. researchgate.netacs.orgresearchgate.net Its discovery was reported as part of efforts to identify compounds for the potential treatment of respiratory diseases. acs.orgresearchgate.net The compound is structurally related to other CRTH2 antagonists like ramatroban (B1678793) and TM30089. researchgate.net

Initial characterization studies demonstrated that this compound selectively binds to GPR44 in a reversible manner with high affinity. diva-portal.orgmdpi.comresearchgate.net For instance, this compound was shown to compete for the binding of [³H]PGD₂ to cell membranes expressing recombinant human CRTH2 with high affinity (Kᵢ, 2.5 nM). medchemexpress.com It exhibited significantly lower affinity for the DP₁ receptor and even lower affinity for other prostanoid receptors, highlighting its selectivity for CRTH2. medchemexpress.com

The synthesis of this compound involved the development of different routes, initially designed to support medicinal chemistry efforts in exploring structure-activity relationships and providing material for in vitro evaluation. acs.orgfigshare.com Later, more scalable and cost-effective manufacturing routes were engineered to support preclinical and clinical evaluation. acs.orgresearchgate.netfigshare.com

Evolution of this compound Research Paradigms: From Respiratory Diseases to Beta-Cell Mass Imaging

This compound was originally developed with a focus on treating respiratory diseases, given the involvement of CRTH2 in inflammatory processes related to conditions like asthma. diva-portal.orgmdpi.comresearchgate.netpatsnap.com Its potency and selectivity as a CRTH2 antagonist made it a promising candidate for modulating the inflammatory responses mediated by this receptor. Research in this area explored its effects on immune cells like eosinophils and Th2 cells, which are known to express GPR44 and contribute to asthma and allergic inflammation. medchemexpress.comdiva-portal.orgmdpi.com

More recently, the research paradigm for this compound has expanded significantly to include its potential application in the non-invasive imaging of pancreatic beta-cell mass (BCM). This shift is based on the discovery that GPR44 is highly and specifically expressed on beta cells within the pancreatic islets. diva-portal.orgmdpi.commdpi.com The progressive loss of BCM is a key characteristic of both type 1 and type 2 diabetes, and the ability to accurately visualize and quantify BCM in living individuals is crucial for understanding disease progression and developing new therapies. diva-portal.orgmdpi.commdpi.com

Researchers have explored the use of radiolabeled this compound as a positron emission tomography (PET) tracer for imaging GPR44 expression in the pancreas. diva-portal.orgmdpi.comnih.gov Studies with carbon-11 (B1219553) ([¹¹C]) and fluorine-18 (B77423) ([¹⁸F]) labeled this compound have been conducted in preclinical models, including pigs and rodents, and in human pancreatic cells. diva-portal.orgmdpi.commdpi.comnih.gov

Preclinical evaluations of [¹¹C]this compound demonstrated promising results in terms of binding, biodistribution, and dosimetry. diva-portal.orgmdpi.com The tracer showed focal binding in areas containing insulin-positive islets of Langerhans in human pancreas sections. nih.gov In pig studies, the uptake of [¹¹C]this compound in CRTH2-rich areas like the pancreas and spleen was significantly reduced after administration of nonradioactive this compound, indicating a receptor-binding mechanism. nih.gov

Table 1: Preclinical Evaluation Data for [¹¹C]this compound

TissueBaseline Uptake (% Reduction after Nonradioactive this compound)
Pancreas66% nih.gov
Spleen88% nih.gov

Further research led to the development and evaluation of [¹⁸F]this compound, which offers advantages due to the longer half-life of fluorine-18 compared to carbon-11. mdpi.commdpi.com Preclinical assessments of [¹⁸F]this compound confirmed strong affinity and selectivity towards GPR44. mdpi.com The tracer also exhibited favorable metabolic stability and a rapid clearance profile from blood and tissues, suggesting suitability for PET imaging. mdpi.com

Table 2: Radiochemical Properties of Radiolabeled this compound

RadiotracerRadioactivity Yield (using 1.0 mg precursor)Radiochemical Purity (with ascorbic acid)Molar Activity (approx.)
[¹¹C]this compound16 ± 2% (using 1 mg precursor) mdpi.com>92% mdpi.comNot specified in source
[¹⁸F]this compound6 ± 1% (using 1.0 mg precursor) nih.gov>97% nih.gov400 GBq/µmol nih.gov

These studies indicate that radiolabeled this compound has strong potential as a PET ligand candidate for the visualization of BCM, and clinical translation of this methodology is being pursued. diva-portal.orgmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21FN2O4S B609100 MK-7246 CAS No. 1218918-62-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(7R)-7-[(4-fluorophenyl)sulfonyl-methylamino]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O4S/c1-23(29(27,28)16-9-6-14(22)7-10-16)15-8-11-20-18(12-21(25)26)17-4-2-3-5-19(17)24(20)13-15/h2-7,9-10,15H,8,11-13H2,1H3,(H,25,26)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCAGRAKUAAYDY-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC2=C(C3=CC=CC=C3N2C1)CC(=O)O)S(=O)(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H]1CCC2=C(C3=CC=CC=C3N2C1)CC(=O)O)S(=O)(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218918-62-7
Record name MK-7246
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1218918627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK-7246
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MK-7246
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0LHZ71TLK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Pharmacological Characterization of Mk 7246

Target Receptor Identification and Specificity: Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTH2/GPR44)

MK-7246 primarily targets the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), which is also known as G protein-coupled receptor 44 (GPR44) or prostaglandin (B15479496) D2 receptor 2 (DP2). nih.govchemicalprobes.orgcaymanchem.commdpi.com CRTH2 is a G protein-coupled receptor that binds to prostaglandin D2 (PGD2). rsc.orgmdpi.comnih.gov Unlike the DP1 receptor, which also binds PGD2, CRTH2 is primarily expressed on inflammatory cells such as Th2 cells, eosinophils, basophils, and monocytes. rsc.org Activation of CRTH2 by PGD2 leads to the chemotaxis and activation of these cells, contributing to inflammatory responses, particularly in allergic diseases. rsc.orgkarger.com this compound has demonstrated high affinity for CRTH2 across various species, including human, monkey, dog, rat, and mouse. nih.govhodoodo.com

Ligand Binding Studies and Receptor Affinity

Ligand binding studies have been conducted to determine the affinity of this compound for the CRTH2 receptor. Using equilibrium competition analysis with [³H]PGD₂, this compound was shown to compete for specific binding to cell membranes expressing recombinant human CRTH2 with high affinity. medchemexpress.comarctomsci.com The reported Ki value for this compound binding to human CRTH2 is approximately 2.5 nM. caymanchem.commedchemexpress.comarctomsci.comprobechem.com Studies using radiolabeled this compound, such as [³H]this compound and [¹¹C]this compound, have further characterized its binding to CRTH2. medchemexpress.comresearchgate.net The affinity of [¹⁸F]this compound for GPR44 has also been assessed in vitro and found to be in the nanomolar range, consistent with previously reported values for non-labeled this compound. mdpi.comnih.gov

Table 1: this compound Binding Affinity for Human CRTH2

ReceptorLigand CompetitionBinding Affinity (Ki)
Human CRTH2[³H]PGD₂2.5 ± 0.5 nM medchemexpress.comarctomsci.com

Mechanism of Action as a Potent and Selective Receptor Antagonist

This compound functions as a potent and selective antagonist of the CRTH2/GPR44 receptor. nih.govcaymanchem.compsu.edu It blocks the activity of CRTH2, thereby inhibiting the downstream signaling pathways that are typically activated by PGD2 binding. mdpi.com This antagonistic activity has been demonstrated in various experimental settings, including both recombinant cell systems and cells endogenously expressing the receptor. nih.govhodoodo.com

Reversible Receptor Interaction Kinetics

This compound interacts with the CRTH2 receptor in a reversible manner. nih.govhodoodo.comresearchgate.net Ligand binding kinetics analysis using radiolabeled this compound has provided insights into its association and dissociation rates from CRTH2. medchemexpress.commdpi.com Studies measuring the binding kinetics of [³H]this compound at human CRTH2 using recombinant HEK293E cell membranes characterized an on-rate of association (Kon) and an off-rate of dissociation (Koff). medchemexpress.commdpi.com The dissociation of [³H]this compound from CRTH2 was reported to be slower than its association. psu.edumdpi.com

Table 2: this compound Binding Kinetics at Human CRTH2

Kinetic ParameterValue
Kon (Association)0.0016 to 0.0017 min⁻¹ × nM⁻¹ mdpi.com
Koff (Dissociation)0.0212 to 0.0216 min⁻¹ × nM⁻¹ mdpi.com
t₁/₂ [on]19.8 to 20.9 min mdpi.com
t₁/₂ [off]32.2 to 33.9 min mdpi.com

Antagonist Activity on Recombinant and Endogenously Expressed CRTH2/GPR44

This compound acts as a full antagonist on both recombinant and endogenously expressed CRTH2. nih.govhodoodo.com In HEK293 cells overexpressing human CRTH2, this compound inhibits 13,14-dihydro-15-keto-PGD₂-induced inhibition of cAMP formation with an IC₅₀ value of 3 nM. caymanchem.com Its antagonist activity has also been demonstrated in cells endogenously expressing CRTH2, such as eosinophils and basophils. caymanchem.com this compound inhibits 13,14-dihydro-15-keto-PGD₂-induced eosinophil shape change with an IC₅₀ of 2.2 nM and CD11b upregulation on eosinophils and basophils in isolated human whole blood with IC₅₀ values of 6.2 nM and 5.4 nM, respectively. caymanchem.com

Table 3: this compound Antagonist Activity

Cell System / AssayTarget ReceptorAgonistFunctional ReadoutIC₅₀ Value
Recombinant HEK293 cells expressing human CRTH2/DP2CRTH2/DP213,14-dihydro-15-keto-PGD₂Inhibition of cAMP formation3 nM caymanchem.com
Isolated human whole blood (Eosinophils)CRTH2/DP213,14-dihydro-15-keto-PGD₂Eosinophil shape change2.2 nM caymanchem.com
Isolated human whole blood (Eosinophils)CRTH2/DP213,14-dihydro-15-keto-PGD₂CD11b upregulation6.2 nM caymanchem.com
Isolated human whole blood (Basophils)CRTH2/DP213,14-dihydro-15-keto-PGD₂CD11b upregulation5.4 nM caymanchem.com

Selectivity Profiling Against Other Prostanoid Receptors and Biological Targets

This compound exhibits high selectivity for CRTH2 over other prostanoid receptors and a broad panel of other biological targets. nih.govhodoodo.compsu.edu Its affinity for the DP1 receptor is significantly lower than for CRTH2, with a reported Ki of 373 ± 96 nM, representing a 149-fold selectivity over DP1. caymanchem.commedchemexpress.comarctomsci.commdpi.com Selectivity is even higher against other prostanoid receptors, including EP₂, TP, FP, and IP receptors, with Ki values ≥1500-fold lower than for CRTH2. caymanchem.commedchemexpress.comarctomsci.com Specifically, Ki values are reported as 7668 ± 2169 nM for EP₂, 3804 ± 1290 nM for TP, >25,100 nM for FP, and >23,030 nM for IP. caymanchem.commedchemexpress.comarctomsci.com

Beyond prostanoid receptors, this compound has been tested in a panel of 157 enzyme and receptor assays at concentrations up to 100 μM. medchemexpress.comarctomsci.com Small but significant activity was detected only on phosphodiesterase 1 (PDE1) with an IC₅₀ of 33.2 μM and MAPK3 (ERK1) with an IC₅₀ of 49.4 μM. medchemexpress.comarctomsci.com This broad profiling demonstrates the high specificity of this compound for its intended target, CRTH2. nih.govhodoodo.com

Table 4: this compound Selectivity Against Other Prostanoid Receptors

ReceptorBinding Affinity (Ki)Selectivity Ratio (vs. CRTH2 Ki = 2.5 nM)
CRTH22.5 ± 0.5 nM medchemexpress.comarctomsci.com1x
DP1373 ± 96 nM medchemexpress.comarctomsci.com~149x medchemexpress.comarctomsci.com
EP27668 ± 2169 nM medchemexpress.comarctomsci.com>1500x medchemexpress.comarctomsci.com
TP3804 ± 1290 nM medchemexpress.comarctomsci.com>1500x medchemexpress.comarctomsci.com
FP>25,100 nM caymanchem.com>10000x
IP>23,030 nM caymanchem.com>9000x

Table 5: this compound Activity Against Other Biological Targets (Selected Hits)

TargetAssay TypeIC₅₀ Value
PDE1Enzyme33.2 μM medchemexpress.comarctomsci.com
MAPK3 (ERK1)Enzyme49.4 μM medchemexpress.comarctomsci.com

Medicinal Chemistry and Synthetic Methodologies of Mk 7246

Development of Synthetic Routes for MK-7246

Different synthetic routes to this compound were developed by the Process Chemistry group at Merck, initially to support medicinal chemistry efforts and later for larger-scale manufacturing nih.govresearchgate.netacs.org.

Early Medicinal Chemistry Routes and Scale-Up Challenges

The initial synthetic routes were designed to rapidly produce milligrams of diverse target molecules for in vitro evaluation and structure-activity relationship (SAR) studies researchgate.netnih.govresearchgate.netacs.org. One early medicinal chemistry route involved HPLC separation at the final step researchgate.netmdpi.com. Another synthesis scalable to the 1-10 kg range, used for animal toxicity studies and Phase I clinical trials, featured the ring-opening of an enantiopure aziridine (B145994) as a key step, followed by Friedel-Crafts cyclization onto the C2 position of indole (B1671886) researchgate.netmdpi.compitt.edu. While this aziridine opening/cyclodehydration strategy was amenable to initial GMP deliveries and streamlining the transition from milligram to kilogram scale, these early routes presented challenges nih.govresearchgate.netacs.org. These included moderate yields, processing difficulties with several steps, and the instability of certain intermediates, making them impractical for producing the larger quantities (>10 kg) needed for late-stage development pitt.eduthieme-connect.com.

Development of Scalable and Cost-Effective Manufacturing Routes

Subsequently, a more scalable and cost-effective manufacturing route to this compound was engineered researchgate.netnih.govresearchgate.netacs.orgacs.org. This route was designed to support quantities exceeding 10 kg for Phase II clinical trials and beyond researchgate.netmdpi.com. Highlights of this manufacturing route include an Ir-catalyzed intramolecular N-H insertion of a sulfoxonium ylide and the conversion of a ketone to the corresponding amine in a single step with excellent enantioselectivity through a transaminase process researchgate.netnih.govresearchgate.netacs.orgacs.orgacs.org. This route required no chromatographic purifications and was amenable to pilot-plant scale production (>100 kg) thieme-connect.comthieme-connect.comacs.org.

Structure-Activity Relationship (SAR) Studies in this compound Discovery

SAR studies were crucial in the discovery and optimization of this compound researchgate.netnih.govgeneseo.eduacs.orgebi.ac.uk. These studies aimed to explore the relationship between the chemical structure of compounds and their affinity and selectivity for the CRTH2 receptor researchgate.netnih.govresearchgate.netacs.org. Early SAR studies on related tricyclic antagonists showed that minor variations around the carboxylic acid portion of the molecule resulted in dramatic changes in activity, while the sulfonamide region could be modified with retention of activity rsc.org. Extensive SAR studies specifically around this compound (compound 11) revealed that the (R) enantiomer exhibited superior affinity and selectivity compared to the (S) enantiomer rsc.orgnih.gov. The presence of a 4-fluorophenyl sulfonamide group provided a 2-10 times boost in potency compared to other substituted phenyl sulfonamides rsc.org. Adding a small alkyl group to the sulfonamide nitrogen also resulted in a 2-5 times increase in potency, and incorporating an electron-withdrawing group (particularly halogens) around the 6-membered ring of the indole core offered a slight boost in potency rsc.org.

Innovative Synthetic Strategies Employed in this compound Production

The development of the manufacturing route for this compound incorporated innovative synthetic strategies, particularly in the application of chemo- and biocatalysis nih.govresearchgate.netacs.orgacs.orgacs.org.

Chemo- and Biocatalysis Applications (e.g., Ir-catalyzed N-H insertion, Transaminase Process)

Two key innovative steps in the manufacturing route are the Ir-catalyzed intramolecular N-H insertion of a sulfoxonium ylide and a transaminase-catalyzed amination nih.govresearchgate.netacs.orgacs.orgacs.org. The Ir-catalyzed intramolecular N-H insertion of a sulfoxonium ylide was a crucial step in constructing the core scaffold of this compound nih.govresearchgate.netacs.orgacs.orgacs.orgthieme-connect.com. This reaction, catalyzed by complexes like [Ir(COD)Cl]2, was demonstrated to be scalable to industrial production thieme-connect.com. The transaminase process was employed for the stereoselective installation of the chiral amino group researchgate.netnih.govresearchgate.netacs.orgmdpi.comacs.orgacs.org. This biocatalytic step allowed for the conversion of a prochiral ketone precursor to the desired (R)-amine with high enantioselectivity in a single step nih.govresearchgate.netacs.orgmdpi.comacs.orgacs.org. Screening of various (R)-selective transaminases, including those previously evolved for the sitagliptin (B1680988) project, led to the identification of suitable enzymes like CDX-017, which provided high enantiomeric excess and good yield researchgate.netmdpi.com.

Enantioselectivity Control in this compound Synthesis

Controlling enantioselectivity was critical for the synthesis of this compound, as the (R) enantiomer was found to have superior activity rsc.org. The manufacturing route achieved excellent enantioselectivity (>99% ee) in the key step involving the conversion of a ketone to the chiral amine using a transaminase enzyme nih.govresearchgate.netmdpi.comacs.orgacs.org. This biocatalytic approach provided a highly efficient method for establishing the required stereochemistry nih.govresearchgate.netmdpi.comacs.orgacs.orgacs.org. The earlier route utilizing the ring-opening of an enantiopure aziridine also provided enantiocontrol by starting with a chiral building block derived from D-aspartic acid researchgate.netmdpi.comthieme-connect.com.

Precursor Synthesis for Radiopharmaceutical Development

The development of this compound as a radiopharmaceutical, particularly for Positron Emission Tomography (PET) imaging, necessitates the synthesis of specific precursor molecules that can be efficiently labeled with radioisotopes like Carbon-11 (B1219553) ([¹¹C]) or Fluorine-18 (B77423) ([¹⁸F]). This compound is a potent and selective antagonist for the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as GPR44. researchgate.netnih.gov This receptor is selectively expressed in pancreatic β-cells, making radiolabeled this compound a potential tool for quantifying β-cell mass using PET imaging in conditions like type 1 and type 2 diabetes. researchgate.netnih.gov

For the synthesis of [¹¹C]this compound, a key precursor is N-desmethyl-O-methyl this compound. This precursor has been synthesized in a seven-step process. researchgate.netnih.gov Radiolabeling is achieved by methylation of this precursor with [¹¹C]methyl iodide, followed by hydrolysis to yield [¹¹C]this compound, with the radioactive label incorporated in the N-methyl position. researchgate.netnih.gov This method has successfully produced [¹¹C]this compound with sufficient activities for preclinical investigations and a radiochemical purity typically around 93 ± 2%. researchgate.netnih.gov

Given the presence of a fluorine atom in the structure of this compound, the development of a Fluorine-18 labeled isotopologue, [¹⁸F]this compound, has also been explored. nih.govdiva-portal.orgresearchgate.net [¹⁸F] offers advantages such as a longer half-life (110 min compared to 20 min for [¹¹C]) and lower positron energy, potentially leading to improved spatial resolution in PET imaging. researchgate.netmdpi.com A synthetic strategy focusing on a modular pathway has been developed to allow for the synthesis of both [¹¹C]this compound and [¹⁸F]this compound from a common advanced intermediate. researchgate.net

The synthesis of the precursor compound for [¹⁸F]-labeling of this compound, referred to as BT4241 precursor, has been described. nih.gov This involves starting from methyl 2-[7-[(4-nitrophenyl)sulfonylamino]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]acetate. nih.gov Radiolabeling with fluorine-18 involves a nucleophilic substitution reaction.

Detailed research findings on the synthesis of [¹⁸F]this compound indicate that the radioactivity yield and radiochemical yield can be influenced by the amount of precursor used. For instance, using 0.5 mg of precursor resulted in a radioactivity yield of 340 ± 7 MBq and a radiochemical yield (RCY) of 3 ± 0%, while increasing the precursor amount to 1.0 mg increased the radioactivity yield to 583 ± 106 MBq and the RCY to 6 ± 1%. nih.govdiva-portal.org The radiochemical purity was also shown to improve significantly with the addition of ascorbic acid in the aqueous preparative HPLC eluent, increasing from 87% to over 97%. nih.govdiva-portal.org The molar activity achieved was approximately 400 GBq/µmol. nih.govdiva-portal.org

The synthesis of [¹¹C]this compound has also seen improved methods, leading to increased radioactivity and RCY. mdpi.com One reported method involves reacting the this compound precursor with [¹¹C]methyl iodide in dimethylformamide (DMF) with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base at elevated temperature, followed by hydrolysis. mdpi.com Using 1 mg of precursor, radioactivity of 800 ± 152 MBq was obtained, while 0.5 mg yielded 522 ± 89 MBq. mdpi.com

The successful synthesis of these precursors and their subsequent radiolabeling allows for the preclinical evaluation of [¹¹C]this compound and [¹⁸F]this compound as PET tracers for imaging GPR44, particularly in the context of beta-cell mass assessment. researchgate.netnih.govdiva-portal.orgmdpi.comsciprofiles.comnih.gov

Here is a summary of radiolabeling yields for [¹⁸F]this compound synthesis:

Precursor AmountRadioactivity Yield (MBq)Radiochemical Yield (%)
0.5 mg340 ± 73 ± 0
1.0 mg583 ± 1066 ± 1

Here is a summary of radioactivity for [¹¹C]this compound synthesis using an improved method:

Precursor AmountRadioactivity (MBq) at EOS
1.0 mg800 ± 152
0.5 mg522 ± 89

Preclinical Research and Evaluation of Mk 7246

In Vitro Pharmacological Characterization

In vitro studies have been crucial in defining the fundamental interactions of MK-7246 with its target receptors and assessing its functional activity at the cellular level.

Receptor Binding Assays (e.g., [3H]PGD2 competition)

Receptor binding assays have demonstrated that this compound possesses high affinity for human CRTH2. Using equilibrium competition analysis with [³H]PGD₂, this compound was shown to compete for specific binding to cell membranes expressing recombinant human CRTH2 with a high affinity, reporting a Kᵢ value of 2.5 nM. medchemexpress.comarctomsci.comcnreagent.com These assays also revealed this compound's selectivity profile. It exhibits significantly lower affinity for the DP receptor (Kᵢ, 373 ± 96 nM) and substantially lower affinity (≥1500-fold) for other prostanoid receptors, such as EP₂ (Kᵢ, 7668 ± 2169 nM) and TP (Kᵢ, 3804 ± 1290 nM). medchemexpress.comarctomsci.comcnreagent.com Further testing in a panel of 157 enzyme and receptor assays at concentrations up to 100 µM showed only small, significant activity on phosphodiesterase 1 (PDE1) and MAPK3 (ERK1). medchemexpress.comarctomsci.comcnreagent.com

The binding kinetics of [³H]this compound at human CRTH2 have also been characterized using recombinant HEK293E cell membranes. medchemexpress.comcnreagent.com These studies involved incubating membranes with [³H]this compound in the absence (total binding) or presence (nonspecific binding) of excess unlabeled this compound. medchemexpress.comcnreagent.com

Here is a summary of this compound's binding affinity and selectivity:

ReceptorKᵢ (nM)Selectivity vs CRTH2
CRTH22.5 ± 0.5 arctomsci.com1x
DP373 ± 96 medchemexpress.comarctomsci.com149-fold lower
EP₂7668 ± 2169 medchemexpress.comarctomsci.com≥1500-fold lower
TP3804 ± 1290 medchemexpress.comarctomsci.com≥1500-fold lower

Functional Antagonist Assays in Cell Lines (e.g., HEK293E, CHO-K1)

Functional assays in various cell lines, including recombinant HEK293E and CHO-K1 cells, have confirmed this compound's activity as a CRTH2 antagonist. This compound acts as a full antagonist on both recombinant and endogenously expressed CRTH2. hodoodo.com It demonstrated antagonist potency in blocking DK-PGD₂-induced inhibition of cAMP in recombinant cells overexpressing human GPR44 with an IC₅₀ of 3.0 nM. mdpi.comnih.gov Additionally, this compound inhibited DK-PGD₂-induced eosinophil shape change with an IC₅₀ of 2.2 nM and DK-PGD₂-induced CD11b expression on eosinophils and basophils with IC₅₀ values of 6.2 nM and 5.4 nM, respectively. mdpi.comnih.gov

In Vivo Pharmacological Evaluation in Animal Models

Preclinical in vivo studies using various animal models have been conducted to assess the pharmacological effects of this compound, particularly its anti-inflammatory properties and its ability to block CRTH2 in a physiological setting.

Assessment of Anti-Inflammatory Actions (e.g., in Rat Models of Pulmonary Inflammation, Sheep Models of Bronchoconstriction)

The anti-inflammatory actions of this compound have been investigated in animal models relevant to allergic inflammation. In a rat model of Alternaria alternata-elicited pulmonary inflammation, oral administration of this compound produced a dose-dependent decrease in the number of eosinophils, with a maximal inhibition of 74 ± 5% observed in the 100 mg/kg group. medchemexpress.comarctomsci.comcnreagent.comresearchgate.net It also reduced levels of the cytokines IL-5 (80 ± 12%) and IL-13 (76 ± 14%). medchemexpress.comarctomsci.comcnreagent.com In sheep models, this compound significantly blocked antigen-induced late-phase bronchoconstriction and airway hyper-responsiveness. hodoodo.comnih.govpsu.edunih.gov These findings support the role of CRTH2 in mediating inflammatory responses in these models and demonstrate this compound's efficacy in mitigating these effects.

Ex Vivo Receptor Blockade Analyses (e.g., on Eosinophils)

Ex vivo analyses have been performed to evaluate the ability of this compound to block CRTH2 on immune cells following in vivo administration. This compound has been shown to yield ex vivo blockade of CRTH2 on eosinophils in monkeys and sheep. hodoodo.comnih.govpsu.edu In monkeys, when this compound was added directly to blood in vitro, the IC₅₀ value for inhibiting ex vivo eosinophil CD11b expression was 3.5 ± 1.5 nM. mdpi.compsu.edu In sheep, the IC₅₀ value for inhibiting ex vivo expression of eosinophil CD11b from blood was 107 nM following intravenous administration and 22.5 nM after direct in vitro administration. mdpi.compsu.edu These results indicate that this compound effectively engages and blocks CRTH2 on circulating eosinophils.

Radiopharmaceutical Development and Evaluation of [¹¹C]this compound and [¹⁸F]this compound

Beyond its therapeutic potential as a CRTH2 antagonist, this compound has also been developed and evaluated as a radiopharmaceutical for Positron Emission Tomography (PET) imaging, particularly for visualizing beta-cell mass (BCM) due to CRTH2 (GPR44) expression on pancreatic beta cells. nih.govresearchgate.netnih.govmdpi.comdiva-portal.org

[¹¹C]this compound, labeled with carbon-11 (B1219553), has been synthesized and evaluated. nih.govresearchgate.netdiva-portal.orgresearchgate.net Preclinical evaluation of [¹¹C]this compound in a pig model and in vitro cell lines demonstrated robust binding properties. nih.govdiva-portal.org It showed mainly hepatobiliary excretion with a clearly defined pancreas and no significant spillover from adjacent tissues. nih.govdiva-portal.org Pancreatic binding similar in magnitude to a previously evaluated GPR44 radioligand ([¹¹C]AZ12204657) was observed. nih.govdiva-portal.org The binding of [¹¹C]this compound could be blocked by preadministration of nonradioactive this compound, indicating a receptor-binding mechanism. nih.govdiva-portal.org Autoradiography assays on human pancreatic sections showed receptor-mediated focal binding in areas with insulin-positive islets of Langerhans. nih.gov The optimal biodistribution window for [¹¹C]this compound in pigs was found to be between 60 and 90 minutes post-administration, following hepato-biliary excretion. mdpi.com

The presence of a fluorine atom in the this compound molecule also allowed for the development and evaluation of a fluorine-18-labeled isotopologue, [¹⁸F]this compound. nih.govmdpi.com The synthesis and preclinical evaluation of [¹⁸F]this compound included studies using cell lines, mice, rats, and human pancreatic cells. nih.govmdpi.com Preclinical assessments confirmed the strong affinity and selectivity of [¹⁸F]this compound towards GPR44. nih.govmdpi.com In vitro blood metabolite analysis of [¹⁸F]this compound in pig and human plasma showed high metabolic stability, with over 95% intact tracer after 120 minutes of incubation. nih.govmdpi.com In vivo stability in rats was also high. nih.govmdpi.com Biodistribution studies in rats showed low signal uptake in most organs, except for excretion organs like the liver and kidneys. nih.gov The liver displayed high uptake followed by excretion, aligning with the compound's hepatobiliary clearance. nih.gov The development of both [¹¹C]this compound and [¹⁸F]this compound highlights the utility of this compound as a scaffold for developing PET tracers for GPR44 imaging. nih.gov

Radiochemical Synthesis and Yield Optimization

The radiochemical synthesis of this compound has been reported for both carbon-11 and fluorine-18 (B77423) labeling. For [¹¹C]this compound, the synthesis involved labeling in the N-methyl position using [¹¹C]methyl iodide and a precursor, followed by hydrolysis. researchgate.netnih.gov An improved method for synthesizing [¹¹C]this compound aimed to increase the final activity amount, radiochemical yield (RCY), and radiochemical purity (RCP). This improved method resulted in a radioactivity of 800 ± 152 MBq at the end of synthesis (EOS) when using 1 mg of precursor, compared to 522 ± 89 MBq with 0.5 mg of precursor. nih.gov The RCY was 16 ± 2% with 1 mg of precursor and 9 ± 2% with 0.5 mg. nih.gov

For [¹⁸F]this compound, the radiosynthesis procedure has been automated using a Tracer Production System. mdpi.comdiva-portal.org The synthesis involved using cyclotron-produced [¹⁸F]fluoride. diva-portal.org The radioactivity yield of [¹⁸F]this compound was 340 ± 7 MBq with an RCY of 3 ± 0% when using 0.5 mg of precursor. mdpi.comdiva-portal.orgnih.gov Increasing the precursor amount to 1.0 mg increased the radioactivity yield to 583 ± 106 MBq and the RCY to 6 ± 1%. mdpi.comdiva-portal.orgnih.gov RCY values were calculated based on the activity of the [¹⁸F]fluoride at the start of synthesis and the formulated product solution (decay corrected). diva-portal.orgnih.gov

RadiolabelPrecursor AmountRadioactivity Yield (MBq)Radiochemical Yield (%)
Carbon-111 mg800 ± 15216 ± 2
Carbon-110.5 mg522 ± 899 ± 2
Fluorine-180.5 mg340 ± 73 ± 0
Fluorine-181.0 mg583 ± 1066 ± 1

Radiochemical Purity and Molar Activity Assessment

Radiochemical purity (RP) and molar activity of radiolabeled this compound are assessed using analytical high-performance liquid chromatography (HPLC) with UV and radio detectors. nih.govdiva-portal.orgnih.gov For [¹¹C]this compound, the initial RP was reported as 85 ± 4%, which was increased to 92% with the addition of ascorbic acid during the formulation process. nih.gov The molar activity of [¹¹C]this compound was improved from approximately 100 GBq/µmol to approximately 500 GBq/µmol. nih.gov

For [¹⁸F]this compound, the initial radiochemical purity was 87% and was increased to >97% with the addition of ascorbic acid in the aqueous preparative HPLC eluent. mdpi.comdiva-portal.orgnih.gov The molar activity of [¹⁸F]this compound was approximately 400 GBq/µmol. mdpi.comdiva-portal.orgnih.gov

RadiolabelInitial Radiochemical Purity (%)Optimized Radiochemical Purity (%)Molar Activity (GBq/µmol)
Carbon-1185 ± 492 (with ascorbic acid)~100 to ~500
Fluorine-1887>97 (with ascorbic acid)~400

In Vitro Stability and Metabolism of Radiolabeled this compound in Plasma

The in vitro stability of radiolabeled this compound in plasma has been evaluated. nih.gov For [¹⁸F]this compound, in vitro blood metabolite analysis performed in both pig and human plasma showed that >95% of the tracer remained intact after 120 minutes of incubation. nih.gov This indicates excellent metabolic stability in plasma. nih.govdiva-portal.org

RadiolabelPlasma SourceIncubation Time (min)% Intact Tracer
Fluorine-18Pig120>95
Fluorine-18Human120>95

Biomarker Research and Imaging Applications of Mk 7246

MK-7246 as a Positron Emission Tomography (PET) Tracer for CRTH2/GPR44

This compound is a potent and selective antagonist for the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as GPR44 or PTGDR2. nih.govresearchgate.net This transmembrane G protein-coupled receptor binds to the endogenous ligand prostaglandin (B15479496) D2. nih.gov Originally developed for the treatment of respiratory diseases, this compound has demonstrated high affinity and good pharmacokinetic properties, selectively binding to GPR44 in a reversible manner. researchgate.netnih.govnih.govmdpi.com

The potential of this compound extends to its use as a positron emission tomography (PET) tracer. nih.govresearchgate.netnih.gov By radiolabeling this compound with positron-emitting isotopes such as carbon-11 (B1219553) ([¹¹C]) or fluorine-18 (B77423) ([¹⁸F]), researchers can create imaging probes to visualize and quantify the distribution of GPR44 in vivo. nih.govnih.govresearchgate.netnih.gov Preclinical evaluations have indicated that both [¹¹C]this compound and [¹⁸F]this compound possess favorable binding and biodistribution properties suitable for PET imaging of CRTH2/GPR44. nih.gov

Beta-Cell Mass (BCM) Imaging in Diabetes Research

Accurate and non-invasive quantification of beta-cell mass (BCM) is crucial for understanding the etiology and progression of diabetes mellitus, a disease characterized by the loss or dysfunction of insulin-producing beta cells in the pancreas. nih.govnih.govmdpi.com Current methods for assessing BCM, such as postmortem biopsies, are invasive and preclude longitudinal studies. nih.govmdpi.com PET imaging offers a highly sensitive and quantitative approach to non-invasively visualize and quantify BCM in living subjects. nih.govmdpi.comuu.se The identification of molecular targets specifically expressed on beta cells is key to developing effective PET tracers for BCM imaging. nih.govmdpi.com GPR44 has emerged as a promising biomarker candidate for this purpose. nih.govnih.govnih.govmdpi.comresearchgate.net

Expression of CRTH2/GPR44 in Pancreatic Beta-Cells

Research has shown that GPR44 is highly expressed and specific to the beta cells within the pancreatic islets. nih.govmdpi.comresearchgate.netfao.org This expression pattern is observed in the human pancreas, as well as in large animal models like non-human primates and pigs. nih.govresearchgate.net Importantly, GPR44 expression is significantly lower or absent in other endocrine cells within the islets and in the surrounding exocrine tissue. nih.govmdpi.comresearchgate.net Studies using transcriptomic screening have found GPR44 mRNA expression to be substantially higher in islets compared to exocrine tissue. nih.gov Immunostaining of human pancreatic sections has further confirmed that islets positive for insulin (B600854) (a marker for beta cells) are also positive for GPR44. nih.gov

In Vitro Autoradiography and Immunostaining in Human Pancreatic Biopsies

In vitro studies using human pancreatic biopsies have been instrumental in evaluating the binding characteristics of radiolabeled this compound. Autoradiography assays on human pancreatic sections have demonstrated focal binding of [¹¹C]this compound in areas corresponding to insulin-positive islets of Langerhans. nih.govresearchgate.net This indicates receptor-mediated binding to beta cells. researchgate.net While some studies noted partially blockable binding and potential non-specific binding in vitro, particularly with [¹¹C]this compound which is more lipophilic than other tracers, the focal binding pattern aligns with the heterogeneous distribution of islets. Studies using [¹⁸F]this compound on engineered human pancreatic beta-cell lines and highly pure pancreatic endocrine fractions also showed significantly higher uptake compared to exocrine fractions. nih.govmdpi.com

Quantification of GPR44 Expression and Specific Binding In Vivo

Quantification of GPR44 expression and specific binding of radiolabeled this compound in vivo is essential for validating its use as a BCM imaging agent. In pig studies, the specific binding of [¹¹C]this compound to GPR44 was demonstrated by administering non-radioactive this compound, which blocked the binding and significantly reduced tracer uptake in CRTH2-rich tissues like the pancreas and spleen. nih.govnih.govnih.gov This reduction in binding after blockade indicates a receptor-binding mechanism. nih.govfao.org For instance, baseline uptake in the pig pancreas was reduced by 66% after administration of non-radioactive this compound, and in the spleen by 88%. nih.govmdpi.com The optimal biodistribution window for [¹¹C]this compound in pigs was found to be between 60–90 minutes post-injection, allowing for visualization of a well-defined pancreas. mdpi.comnih.gov Preclinical assessments of [¹⁸F]this compound also underlined strong affinity and selectivity towards GPR44. nih.govnih.gov

CRTH2/GPR44 Target Engagement Studies using this compound PET

This compound PET imaging can be utilized for CRTH2/GPR44 target engagement studies. By measuring the binding of the radiolabeled tracer to GPR44 before and after administration of a non-radioactive GPR44-targeting compound, researchers can assess the extent to which the compound occupies the receptor. This provides valuable information on the pharmacodynamics of potential therapeutic agents that target GPR44, allowing for the evaluation of target occupancy in vivo. The ability of non-radioactive this compound to block the binding of radiolabeled this compound in preclinical studies serves as a direct demonstration of this principle, confirming the receptor-binding mechanism and the potential for using this tracer in target engagement assessments. nih.govnih.govfao.org

Human Predicted Dosimetry Profiles for this compound PET Tracers

Predicted human dosimetry profiles for this compound positron emission tomography (PET) tracers, specifically [¹¹C]this compound and [¹⁸F]this compound, have been estimated based on preclinical biodistribution studies in animal models, primarily rats and pigs. These estimations are typically performed using standardized software like OLINDA/EXM (Organ Level Internal Dose Assessment Code) and reference phantom models based on publications from the International Commission on Radiological Protection (ICRP), such as ICRP89. mdpi.comnih.gov This approach allows for the extrapolation of time-integrated activity coefficients from animal data to predict absorbed doses in human organs and the whole-body effective dose. nih.govnih.govfda.gov

For [¹¹C]this compound, extrapolated human predicted dosimetry data from rat biodistribution studies indicated a safe profile. nih.govresearchgate.net Similarly, predicted human dosimetry extrapolated from pig biodistribution data for [¹¹C]this compound also revealed a low absorbed radioactive dose. mdpi.comnih.gov The absorbed dose for each individual organ was reported to be highest for the small intestine, kidney, and liver when extrapolated from pig data. mdpi.comnih.gov The average whole-body effective dose for [¹¹C]this compound was estimated to be 3.60 ± 0.72 µSv/MBq based on pig biodistribution data. mdpi.comnih.gov This effective dose suggests a potential maximum annual dose of 2777 MBq, which could allow for approximately 8 PET scans annually. mdpi.comnih.gov Notably, the absorbed dose in sensitive tissues such as bone marrow was predicted to be low. mdpi.comnih.gov

Studies evaluating [¹⁸F]this compound have also included assessments of predicted human dosimetry, extrapolated from rat biodistribution data. nih.gov The absorbed radioactive dose was highest for the liver, which is the primary site of excretion for [¹⁸F]this compound. nih.gov The predicted human effective dose (ED) extrapolated from rat data for [¹⁸F]this compound is 14.55 ± 2.75 µSv per MBq of injected tracer. nih.gov Assuming a clinical dose of 200 MBq, this would result in an effective dose of approximately 2.91 mSv. nih.gov The dosimetry profile of [¹⁸F]this compound, extrapolated from rats, is considered safe. nih.gov

Predicted Human Organ Absorbed Doses

Based on preclinical extrapolations, the following tables summarize predicted human organ absorbed doses for [¹¹C]this compound and [¹⁸F]this compound.

Predicted Human Organ Absorbed Doses for [¹¹C]this compound (Extrapolated from Pig Data) mdpi.comnih.gov

OrganAbsorbed Dose (µGy/MBq)
Small IntestineData not explicitly provided in snippet, but stated as highest
KidneyData not explicitly provided in snippet, but stated as highest
LiverData not explicitly provided in snippet, but stated as highest
Bone MarrowLow
Whole Body (Effective Dose)3.60 ± 0.72 µSv/MBq

Predicted Human Organ Absorbed Doses for [¹⁸F]this compound (Extrapolated from Rat Data) nih.gov

OrganAbsorbed Dose (µGy/MBq)
LiverHighest
Whole Body (Effective Dose)14.55 ± 2.75 µSv/MBq

Note: Specific numerical values for individual organ doses other than the effective dose were not consistently available in the provided search snippets for direct table inclusion, beyond identifying the organs with the highest predicted doses.

Pharmacokinetic and Metabolic Investigations of Mk 7246

Preclinical Pharmacokinetic Profiles Across Species (e.g., Mouse, Rat, Dog, Sheep, Monkey)

Preclinical pharmacokinetic studies of MK-7246 have been conducted in various animal species, including mice, rats, dogs, sheep, and monkeys. These studies help to understand the compound's disposition before human trials. This compound has been reported to possess good pharmacokinetic properties across a range of species. researchgate.net

Following intravenous administration, low plasma clearance of this compound was observed in several species. In mice, the half-life was approximately 2.8 hours. researchgate.net Rats showed a half-life of around 5.6 hours. researchgate.net Rhesus monkeys had a half-life of about 8.1 hours, and sheep had a half-life of approximately 6.5 hours. researchgate.net Moderate plasma clearance was noted in dogs, with a half-life of 8 hours. researchgate.net

Oral administration studies revealed that this compound generally exhibits good oral bioavailability in most species tested, with bioavailability (F) exceeding 50%. psu.edu However, lower oral bioavailability was observed in cynomolgus monkeys, approximately 10%. psu.edu The reason for this lower bioavailability in cynomolgus monkeys is not fully understood and does not correlate with the observed low plasma clearance in this species. psu.edu

Data on preclinical pharmacokinetic profiles across species are summarized in the table below:

SpeciesAdministration RoutePlasma ClearanceHalf-Life (approx.)Oral Bioavailability (F)
MouseIntravenousLow2.8 hoursNot specified
RatIntravenousLow5.6 hoursNot specified
DogIntravenousModerate8 hoursNot specified
SheepIntravenousLow6.5 hoursNot specified
Rhesus MonkeyIntravenousLow8.1 hoursNot specified
All listed species except Cynomolgus MonkeyOralNot specifiedNot specified> 50%
Cynomolgus MonkeyOralNot specifiedNot specified10%

Identification of Major Metabolic Pathways and Metabolites (e.g., Acyl Glucuronide)

Biotransformation has been identified as a major route of elimination for this compound. nih.govscienceopen.com Studies in bile-duct-cannulated rats following oral administration of [³H]this compound showed that approximately 84% of the administered radioactivity was recovered, with 77% excreted in the bile. nih.govscienceopen.com Less than 3% of the radioactive dose was excreted as unchanged parent drug in rat bile. nih.govscienceopen.com

The primary metabolic pathway for this compound involves glucuronidation. nih.govscienceopen.com In rats, the acyl glucuronide metabolite, referred to as M3, accounted for approximately 90% of the radioactivity in the bile, indicating that direct glucuronidation is the major elimination route in this species. nih.govscienceopen.com

Metabolism studies in human hepatocytes have shown that M3 is also the major metabolite observed. nih.govscienceopen.com Minor metabolites identified in human hepatocytes included an oxidative metabolite and a glucuronide of an oxidative metabolite. nih.govscienceopen.com The metabolites observed in rat hepatocytes were qualitatively similar to those in human hepatocytes, with M3 being the major metabolite in both. nih.gov These findings collectively suggest that glucuronidation is likely the major metabolic pathway for this compound in humans. nih.govscienceopen.com

In vitro enzyme kinetic studies have suggested that UGT2B17 is likely the major enzyme responsible for the metabolism of this compound in both the liver and the intestine. nih.govscienceopen.comresearchgate.netnih.gov

Impact of Genetic Polymorphisms on this compound Pharmacokinetics (e.g., UGT2B17)

Genetic polymorphisms, particularly in UDP-glucuronosyltransferase (UGT) enzymes, can significantly contribute to inter-individual variability in drug pharmacokinetics. researchgate.netresearchgate.net The UGT2B17 enzyme is known to be highly polymorphic, and variations in its gene, including copy number variations (CNV), have been associated with variability in drug metabolism. oup.comresearchgate.net

Investigations into the pharmacokinetics of this compound in healthy subjects revealed marked inter-subject variability. nih.govscienceopen.comresearchgate.netnih.gov This variability was found to be significantly influenced by genetic polymorphisms in UGT2B17. nih.govscienceopen.comresearchgate.netnih.gov

Specifically, individuals carrying the UGT2B172/2 genotype, which results in a lack of UGT2B17 protein, exhibited dramatically different pharmacokinetic profiles compared to those with the UGT2B171/1 wild-type genotype. nih.govscienceopen.comresearchgate.netnih.gov Carriers of the UGT2B172/2 genotype had significantly greater mean dose-normalized values for both the area under the plasma concentration-time curve (AUC) and the peak concentration (Cmax) of this compound. nih.govscienceopen.comresearchgate.netnih.gov The mean dose-normalized AUC was approximately 25-fold higher, and the mean dose-normalized Cmax was about 82-fold greater in UGT2B172/2 carriers compared to UGT2B171/1 individuals. nih.govscienceopen.comresearchgate.netnih.gov

Furthermore, the ratio of the acyl glucuronide metabolite (M3) to this compound AUC was substantially lower (24-fold) in UGT2B172/2 carriers. nih.govscienceopen.comresearchgate.netnih.gov This supports the role of UGT2B17 as a major enzyme in the metabolism of this compound to M3. The apparent half-life of this compound, however, did not show significant variability between these two genotypes. nih.govscienceopen.comresearchgate.netnih.gov

These findings indicate that the highly variable pharmacokinetics observed for this compound are primarily attributable to the impact of UGT2B17 genetic polymorphisms and extensive first-pass metabolism mediated by this enzyme. nih.govscienceopen.comresearchgate.netnih.gov The significant effect of UGT2B17 gene deletion on this compound exposure has been highlighted as a factor that impacted its clinical development. researchgate.net

A summary of the impact of UGT2B17 genotype on this compound pharmacokinetics is presented below:

UGT2B17 GenotypeMean Dose-Normalized AUC Ratio (vs 1/1)Mean Dose-Normalized Cmax Ratio (vs 1/1)M3-to-MK-7246 AUC Ratio (vs 1/1)Apparent Half-Life Variability
1/1 (Wild-Type)1x1x1xLess variable
2/2 (Gene Deletion)~25x Higher~82x Greater~24x LowerLess variable

Future Research Directions and Translational Perspectives of Mk 7246

Advancements in Radiopharmaceutical Chemistry for Enhanced Imaging Capabilities

Significant efforts are directed towards advancing the radiopharmaceutical chemistry of MK-7246 to enhance its imaging capabilities. The compound has been successfully radiolabeled with carbon-11 (B1219553) ([¹¹C]this compound) and fluorine-18 (B77423) ([¹⁸F]this compound) for PET imaging. mdpi.comresearchgate.netresearchgate.netnih.govnih.govdiva-portal.orgresearchgate.net

Improvements in synthesis methods for radiolabeled this compound have led to increased radioactivity and radiochemical yield, which are crucial for clinical applications. mdpi.com For instance, an improved method for synthesizing [¹¹C]this compound resulted in significantly higher activities compared to previous methods. mdpi.com The presence of a fluorine atom in the this compound molecule makes it theoretically suitable for labeling with fluorine-18, a radionuclide with a longer half-life (109.7 min) compared to carbon-11 (20.4 min). researchgate.netnih.govresearchgate.netmdpi.comnih.gov This longer half-life offers advantages for logistics and distribution between PET sites, potentially increasing availability. nih.govnih.gov Furthermore, fluorine-18 can potentially provide better imaging resolution due to its lower positron energy. nih.gov

Preclinical assessments of [¹⁸F]this compound have demonstrated strong affinity and selectivity towards GPR44, along with excellent metabolic stability and a fast clearance profile, suggesting it is a promising radioactive probe for GPR44-directed PET imaging. nih.govnih.govdiva-portal.orgresearchgate.net A novel synthetic strategy has been developed that allows access to both [¹¹C]this compound and [¹⁸F]this compound from a common intermediate, which is considered a divergent and highly attractive approach in radiochemistry. nih.gov Additional studies involving longer-lived radionuclides on pancreatic islets are considered necessary to further support its application in beta-cell mass imaging. mdpi.com

Exploration of Novel Imaging Applications for this compound beyond Beta-Cell Mass

While the primary imaging application explored for radiolabeled this compound is the visualization and quantification of beta-cell mass, its target, GPR44, is also expressed in other tissues and inflammatory cells, suggesting potential for novel imaging applications beyond the pancreas. mdpi.commdpi.com

GPR44 is expressed in various inflammatory cells, including eosinophils, lymphocytes, and mast cells, and plays a role in inflammatory responses. Although the focus on GPR44 distribution has been primarily on leukocytes, it is also widely distributed in other systems, including the respiratory and gastrointestinal tracts.

Preclinical evaluation of [¹¹C]this compound in pigs showed low background signal in the lungs, leading to the expectation that radiolabeled this compound could be suitable for in vivo assessment of eosinophils in lung inflammation, potentially including conditions like COVID-19. mdpi.com This suggests a potential avenue for exploring the use of this compound as a PET tracer for imaging inflammation in tissues where GPR44 is expressed on relevant cell populations. Further research is warranted to assess its potential in CRTH2 drug development, which could involve imaging target engagement in relevant tissues. researchgate.net The use of [¹⁸F]this compound for insulinoma PET imaging could also be potentially considered, although data on GPR44 expression on insulinoma cells are currently limited. nih.govresearchgate.net

Integration of this compound Research with Advanced Medical Biomarker Development

The research involving this compound, particularly its application in imaging GPR44 as a marker for beta-cell mass, is closely integrated with the broader field of advanced medical biomarker development. mdpi.comnih.govresearchgate.netnih.govdiva-portal.org

The identification of GPR44 as a highly expressed and specific protein in pancreatic beta cells has been a key development in the search for validated imaging markers for beta-cell mass. mdpi.comresearchgate.netresearchgate.netnih.govresearchgate.netnih.govdiva-portal.org A validated imaging marker for beta-cell mass is crucial for improving the understanding of diabetes etiology and enabling new strategies in therapy development. mdpi.comresearchgate.netresearchgate.net Current clinical markers like blood glucose or HbA1c primarily reflect beta-cell function rather than mass, making it challenging to longitudinally estimate residual beta-cell mass during disease progression or in response to therapy. mdpi.com

PET imaging with tracers like radiolabeled this compound offers a highly sensitive and quantitative non-invasive method to visualize and quantify beta-cell mass, which could greatly contribute to the basic understanding of diabetes and provide new endpoints for therapy development. mdpi.comnih.govresearchgate.netnih.govdiva-portal.orgresearchgate.net The development and evaluation of radiolabeled this compound are part of ongoing efforts to identify and validate biomarkers that can be targeted for imaging, facilitating novel diagnostic and monitoring approaches in metabolic diseases like diabetes. researchgate.netresearchgate.net

Implications of this compound Discovery for Designing Novel CRTH2/GPR44 Antagonists

The discovery and characterization of this compound as a potent and selective CRTH2/GPR44 antagonist have significant implications for the design and development of novel compounds targeting this receptor. researchgate.netresearchgate.net

This compound is structurally related to other CRTH2 antagonists like ramatroban (B1678793) and TM30089. researchgate.netresearchgate.net Its reported high affinity, selectivity over other prostanoid receptors, reversible binding, and good pharmacokinetic properties across various species make it a valuable tool for investigating the in vivo function of CRTH2. researchgate.netresearchgate.net

Understanding the structural features of this compound that contribute to its potent and selective antagonism of GPR44 provides a basis for the rational design of new antagonists. researchgate.net Research into the binding mechanisms of GPR44 antagonists, including compounds like this compound, informs the development of novel chemical entities with potentially improved properties, such as enhanced affinity, selectivity, or pharmacokinetic profiles. nih.govmdpi.com The use of this compound in preclinical studies, including those evaluating its binding and effects on CRTH2-rich tissues, provides valuable data for the structure-activity relationship studies necessary for designing next-generation antagonists. researchgate.net The development of radiolabeled this compound also provides a tool that can be used in drug development to study target engagement of potential new CRTH2 drug compounds in vivo.

While initially developed for respiratory diseases, the insights gained from this compound research contribute to the broader understanding of GPR44's role in various physiological and pathological processes, including inflammation and potentially beta-cell function, which can guide the development of antagonists for different therapeutic applications. mdpi.comscienceopen.complos.org

Q & A

Q. What is the primary metabolic pathway of MK-7246, and which enzymes are involved?

this compound undergoes extensive glucuronidation, primarily mediated by the UGT2B17 enzyme in the liver and intestine. The acyl glucuronide metabolite (M3) is the major circulating species, accounting for ~90% of biliary excretion in preclinical models. In vitro studies using recombinant human UGT isoforms confirmed UGT2B17 as the dominant enzyme, with minor contributions from UGT1A8 and UGT2B7 at higher substrate concentrations .

Q. How does UGT2B17 genetic polymorphism influence this compound pharmacokinetics?

UGT2B17*2/2 genotype (null enzyme activity) results in a 25-fold increase in this compound AUC and an 82-fold higher Cmax compared to UGT2B171/1 (wild-type) individuals. This is attributed to the absence of first-pass metabolism in the intestine, where UGT2B17 is highly expressed. The M3-to-MK-7246 AUC ratio decreases by 24-fold in UGT2B172/*2 carriers, indicating impaired glucuronidation .

Q. What experimental models are used to study this compound metabolism and excretion?

Preclinical studies utilized bile duct-cannulated rats and human hepatocyte assays to quantify biliary excretion and metabolite profiling. Over 84% of orally administered this compound was recovered in bile, with M3 representing 90% of excreted radioactivity. Human liver microsomes (HLMs) and recombinant UGT enzymes validated the metabolic pathway .

Advanced Research Questions

Q. How should researchers design studies to evaluate UGT2B17 polymorphism effects on this compound variability?

Key considerations include:

  • Genotyping cohorts : Stratify subjects by UGT2B17*1/*1, *1/*2, and *2/*2 genotypes to assess dose-normalized AUC and Cmax differences .
  • Dose escalation : Use a first-in-human, double-blind, randomized, placebo-controlled design with sequential dose panels (e.g., 1–40 mg) to capture exposure variability .
  • Analytical methods : Employ LC-MS/MS with validated assays for this compound and M3 quantification (e.g., m/z 417.1 → 228.1 transition for this compound) .

Q. Why do this compound half-life (t½) values remain similar across genotypes despite large AUC differences?

Although UGT2B17*2/2 individuals exhibit higher systemic exposure, the apparent t½ (~5–7 hours) is comparable to wild-type subjects. This is hypothesized to result from enterohepatic recirculation of M3, which converts back to this compound in the intestine, prolonging its presence in circulation. In UGT2B172/*2 individuals, limited M3 formation reduces recirculation, leading to shorter M3 t½ .

Q. How can contradictions in M3 pharmacokinetics between genotypes be methodologically resolved?

Despite a 24-fold reduction in M3 exposure in UGT2B17*2/*2 subjects, M3 t½ values align with this compound, suggesting formation-limited elimination. Researchers should:

  • Model metabolite kinetics : Use Michaelis-Menten parameters (Km, Vmax) from recombinant UGT assays to predict M3 formation at varying this compound concentrations .
  • Assay sensitivity : Ensure lower limits of quantification (LLOQ) for M3 in plasma (e.g., 0.05 μmol/L) to detect trace levels in null genotypes .

Q. What role does this compound play in positron emission tomography (PET) imaging?

Radiolabeled [11C]this compound and [18F]this compound act as GPR44/CRTH2 antagonists for pancreatic β-cell imaging. In pigs, [11C]this compound showed receptor-specific uptake in pancreatic islets, blocked by non-radioactive this compound. Hepatic excretion dominates, with predicted human effective doses of 14.55 μSv/MBq .

Methodological Challenges and Solutions

Q. How can synthetic route optimization impact this compound preclinical development?

Process chemistry innovations, such as Ir-catalyzed N-H insertion and transaminase-mediated enantioselective synthesis, enabled scalable production. These methods reduced costs and supported early-phase clinical trials by streamlining transition from milligram to kilogram-scale synthesis .

Q. What statistical approaches address high inter-subject variability in this compound pharmacokinetics?

  • Bimodal categorization : Classify subjects into "high" or "low" exposure groups based on plasma concentration thresholds (e.g., detectable levels at 24 hours post-dose).
  • Covariate analysis : Adjust for age, weight, and UGT2B17 genotype using Cochran-Mantel-Haenszel tests to isolate polymorphism effects .

Q. How do species differences in this compound metabolism affect translational research?

While rats and humans share qualitative metabolic profiles (M3 as primary metabolite), species-specific UGT expression necessitates cross-validation. For example, UGT2B17 is absent in rodents, requiring humanized models or primary hepatocyte assays to predict clinical outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.